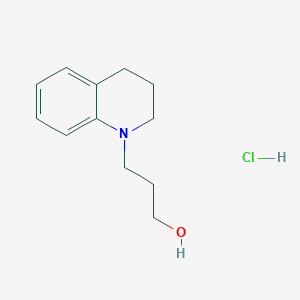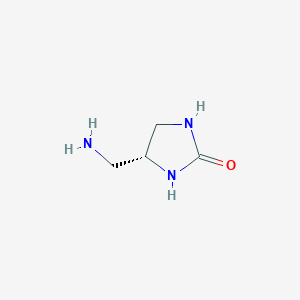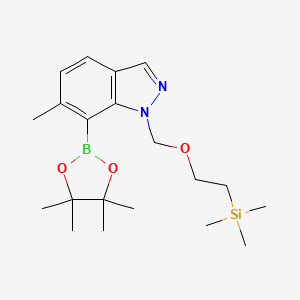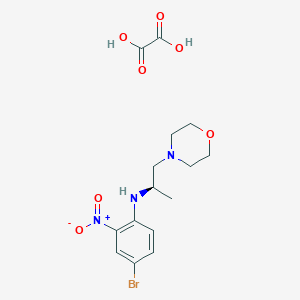
(R)-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate typically involves multiple steps. One common method involves the reaction of 4-bromo-2-nitroaniline with ®-1-morpholinopropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dioxane, followed by heating under reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The morpholine ring can be modified through various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like sodium azide for substitution reactions. The conditions often involve specific temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted aniline derivatives.
科学的研究の応用
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the morpholine ring and has different chemical properties.
N-(1-morpholinopropan-2-yl)-2-nitroaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-N-(1-morpholinopropan-2-yl)aniline: Lacks the nitro group, altering its chemical behavior.
Uniqueness
®-4-Bromo-N-(1-morpholinopropan-2-yl)-2-nitroaniline oxalate is unique due to the combination of its bromine atom, morpholine ring, and nitro group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C15H20BrN3O7 |
|---|---|
分子量 |
434.24 g/mol |
IUPAC名 |
4-bromo-N-[(2R)-1-morpholin-4-ylpropan-2-yl]-2-nitroaniline;oxalic acid |
InChI |
InChI=1S/C13H18BrN3O3.C2H2O4/c1-10(9-16-4-6-20-7-5-16)15-12-3-2-11(14)8-13(12)17(18)19;3-1(4)2(5)6/h2-3,8,10,15H,4-7,9H2,1H3;(H,3,4)(H,5,6)/t10-;/m1./s1 |
InChIキー |
WGODBJZCGNLWJE-HNCPQSOCSA-N |
異性体SMILES |
C[C@H](CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O |
正規SMILES |
CC(CN1CCOCC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-].C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




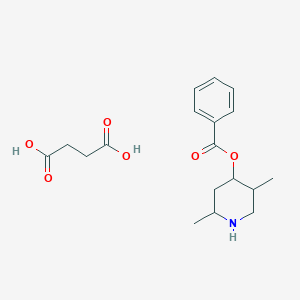
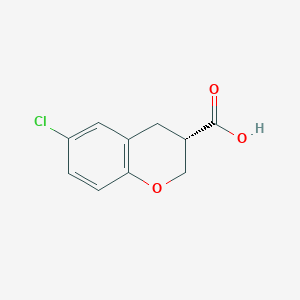




![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
